molecular formula C49H97N2O9P B12080658 1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine)

1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine)

Cat. No.: B12080658
M. Wt: 889.3 g/mol
InChI Key: MFAZBSZBKVFZAN-UHFFFAOYSA-N
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Description

1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is a phospholipid, a type of lipid molecule that is a major component of cell membranes. This compound is known for its role in forming the lipid bilayer that surrounds cells, providing structural integrity and playing a crucial role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the phospholipid .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce lipid peroxides, while substitution reactions can yield modified phospholipids with different functional groups .

Scientific Research Applications

1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) has numerous applications in scientific research:

    Chemistry: Used in the study of lipid bilayers and membrane dynamics.

    Biology: Plays a role in cell membrane structure and function, making it a valuable tool in cellular biology research.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form liposomes.

    Industry: Utilized in the formulation of various cosmetic and pharmaceutical products

Mechanism of Action

The mechanism of action of 1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) involves its integration into cell membranes, where it interacts with other lipids and proteins. This interaction helps maintain membrane fluidity and integrity, facilitating various cellular processes such as signaling and transport .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine: Similar in structure but lacks the dodecanylamine group.

    1,2-Dimyristoyl-SN-glycero-3-phosphoethanolamine: Contains shorter fatty acid chains.

    1,2-Distearoyl-SN-glycero-3-phosphoethanolamine: Contains longer fatty acid chains

Uniqueness

1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is unique due to the presence of the dodecanylamine group, which can influence its interaction with other molecules and its behavior in biological systems. This makes it particularly useful in specialized applications such as targeted drug delivery .

Properties

Molecular Formula

C49H97N2O9P

Molecular Weight

889.3 g/mol

IUPAC Name

2-(12-azaniumyldodecanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate

InChI

InChI=1S/C49H97N2O9P/c1-3-5-7-9-11-13-15-17-19-23-27-31-35-39-48(53)57-44-46(60-49(54)40-36-32-28-24-20-18-16-14-12-10-8-6-4-2)45-59-61(55,56)58-43-42-51-47(52)38-34-30-26-22-21-25-29-33-37-41-50/h46H,3-45,50H2,1-2H3,(H,51,52)(H,55,56)

InChI Key

MFAZBSZBKVFZAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC[NH3+])OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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